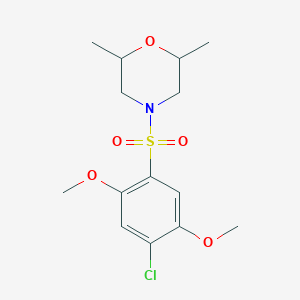
7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule known for its significance in various scientific fields. This compound's unique structure allows it to engage in a myriad of chemical reactions, making it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps:
Formation of Intermediate Compounds: The initial step often involves the preparation of intermediate compounds. For instance, 5-chloropyrimidin-2-yl can be synthesized through chlorination processes.
Formation of Piperidinyl Compounds: The preparation of the piperidinyl moiety can be achieved through amination reactions.
Conjugation and Final Synthesis: The final step involves coupling these intermediates using specific catalysts and reaction conditions, typically under controlled temperature and pH environments.
Industrial Production Methods
Industrial-scale production requires optimization of these synthetic routes to maximize yield and efficiency. Large-scale reactors, continuous flow chemistry, and automated synthesis platforms are typically employed.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo:
Oxidation: Reacts with oxidizing agents to form oxo derivatives.
Reduction: Reduction can yield more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various halides and catalysts depending on the desired substitution.
Major Products
The major products vary depending on the type of reaction but often include altered versions of the base structure with added or removed functional groups.
Aplicaciones Científicas De Investigación
This compound finds extensive use across several fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Functions as a probe or reagent in studying biological pathways.
Medicine: Potential therapeutic agent due to its bioactivity.
Industry: Employed in the synthesis of advanced materials and polymers.
Mecanismo De Acción
Molecular Targets and Pathways
The compound typically exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity and leading to changes in cellular processes.
Comparación Con Compuestos Similares
Uniqueness and Similar Compounds
Compared to other compounds with similar structures:
7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: stands out due to its unique combination of functional groups, which confer distinctive reactivity and applications.
Similar compounds include those with the purine core but different substituents, such as 7-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethylpurine-2,6-dione .
That’s the whole shebang for you! Fascinating, right?
Propiedades
IUPAC Name |
7-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O4/c1-23-15-14(16(28)24(2)18(23)29)26(10-22-15)9-13(27)25-5-3-4-12(8-25)30-17-20-6-11(19)7-21-17/h6-7,10,12H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWOPAGPNIJWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide](/img/structure/B2983155.png)


![(1S,5S)-3-Tert-butyl-2,2-dioxo-2lambda6-thia-3-azabicyclo[3.2.0]heptan-4-one](/img/structure/B2983163.png)
![2-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2983164.png)
![1-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2983165.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983166.png)
![6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione](/img/new.no-structure.jpg)




